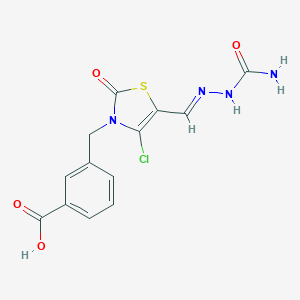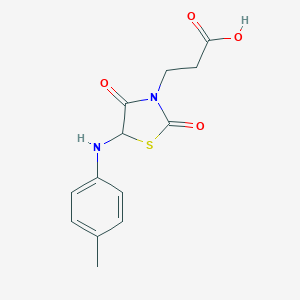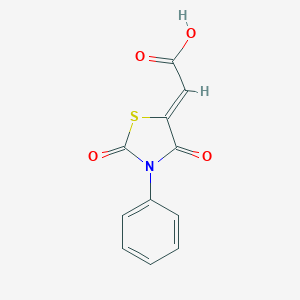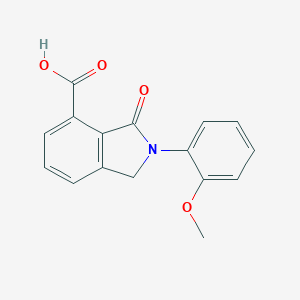
2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a methoxyphenyl group, which is known to impart unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate isoindoline derivative. This intermediate is then subjected to further reactions, such as oxidation or cyclization, to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for drug discovery and development.
Medicine: Research is conducted to evaluate its therapeutic potential in treating various diseases. Its derivatives are tested for efficacy and safety in preclinical and clinical trials.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group is known to enhance the compound’s binding affinity to certain receptors, enzymes, or proteins. This interaction can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways. The exact mechanism may vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in its overall structure and biological activity.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used primarily as a reagent in organic synthesis.
Indole derivatives: Compounds with an indole nucleus, known for their diverse biological activities and therapeutic potential.
Uniqueness
2-(2-Methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid is unique due to its specific structural features, such as the isoindoline core and the methoxyphenyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
2-(2-methoxyphenyl)-3-oxo-1H-isoindole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-13-8-3-2-7-12(13)17-9-10-5-4-6-11(16(19)20)14(10)15(17)18/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDTTQXVUJZNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC3=C(C2=O)C(=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]-2-HYDROXYBENZOIC ACID](/img/structure/B353366.png)
![3-{5-[(4-Bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353368.png)
![3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353378.png)
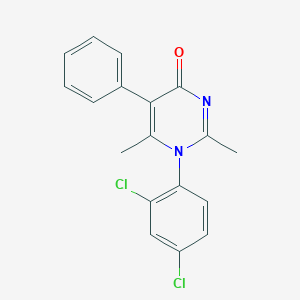
![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)
![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)
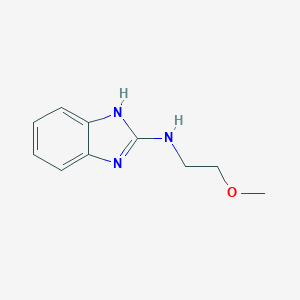
![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)
![[(E)-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)methylideneamino]urea](/img/structure/B353416.png)
